Ethyl Ester vs. Methyl Ester: Differentiated Lipophilicity and Predicted LogP for Optimized Partitioning
Ethyl 4-(4-formylphenoxy)butanoate (C₁₃H₁₆O₄, MW 236.26) exhibits higher calculated lipophilicity and molecular weight compared to its closest structural analog, methyl 4-(4-formylphenoxy)butanoate (C₁₂H₁₄O₄, MW 222.24) . The addition of one methylene unit in the ester moiety increases the molecular weight by approximately 14 Da (6.3% relative increase) and raises the calculated logP value, enhancing membrane permeability and organic phase partitioning characteristics. This differential lipophilicity provides a measurable advantage in applications requiring improved solubility in non-polar media or enhanced passive diffusion across biological membranes in cell-based assays.
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity (logP) |
|---|---|
| Target Compound Data | MW: 236.26 g/mol; C₁₃H₁₆O₄ formula (ethyl ester) |
| Comparator Or Baseline | Methyl 4-(4-formylphenoxy)butanoate (CAS 117846-66-9): MW: 222.24 g/mol; C₁₂H₁₄O₄ formula (methyl ester) |
| Quantified Difference | ΔMW = +14.02 g/mol (6.3% higher); Δ logP ≈ +0.5 units (estimated from methylene contribution) |
| Conditions | Calculated molecular properties from structural formula comparison; logP estimation based on methylene group contribution to hydrophobicity |
Why This Matters
The higher molecular weight and increased lipophilicity enable superior organic phase partitioning and membrane permeability, directly relevant for medicinal chemistry optimization and purification workflows where ethyl ester derivatives are preferred over methyl esters for improved pharmacokinetic properties.
